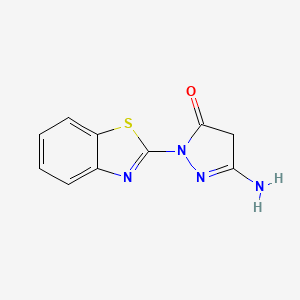
5-Amino-2-(1,3-benzothiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-1-(benzo[d]thiazol-2-yl)-1H-pyrazol-5(4H)-one is a heterocyclic compound that has garnered significant interest due to its unique structural features and potential applications in various fields. The compound consists of a benzothiazole moiety fused with a pyrazolone ring, which imparts distinctive chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(benzo[d]thiazol-2-yl)-1H-pyrazol-5(4H)-one typically involves the condensation of 2-aminobenzothiazole with appropriate pyrazolone derivatives. One common method involves the reaction of 2-aminobenzothiazole with ethyl acetoacetate in the presence of a base such as potassium carbonate, followed by cyclization to form the desired product . The reaction is usually carried out in a solvent like ethanol under reflux conditions for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3-Amino-1-(benzo[d]thiazol-2-yl)-1H-pyrazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually in solvents like ethanol or tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides; often in the presence of a base like triethylamine or pyridine.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted benzothiazole-pyrazolone derivatives.
科学的研究の応用
3-Amino-1-(benzo[d]thiazol-2-yl)-1H-pyrazol-5(4H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 3-Amino-1-(benzo[d]thiazol-2-yl)-1H-pyrazol-5(4H)-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit specific kinases or proteases involved in disease pathways.
Pathways Involved: The compound can affect signaling pathways related to cell proliferation, apoptosis, and inflammation.
類似化合物との比較
Similar Compounds
2-Aminobenzothiazole: Shares the benzothiazole moiety but lacks the pyrazolone ring.
1-Phenyl-3-methyl-5-pyrazolone: Contains the pyrazolone ring but lacks the benzothiazole moiety.
Uniqueness
3-Amino-1-(benzo[d]thiazol-2-yl)-1H-pyrazol-5(4H)-one is unique due to the combination of the benzothiazole and pyrazolone rings, which imparts distinct chemical and biological properties. This dual-ring structure enhances its potential as a versatile scaffold for drug development and material science applications.
特性
CAS番号 |
54178-30-2 |
|---|---|
分子式 |
C10H8N4OS |
分子量 |
232.26 g/mol |
IUPAC名 |
5-amino-2-(1,3-benzothiazol-2-yl)-4H-pyrazol-3-one |
InChI |
InChI=1S/C10H8N4OS/c11-8-5-9(15)14(13-8)10-12-6-3-1-2-4-7(6)16-10/h1-4H,5H2,(H2,11,13) |
InChIキー |
BVYOKVYYCMIAOY-UHFFFAOYSA-N |
正規SMILES |
C1C(=NN(C1=O)C2=NC3=CC=CC=C3S2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Hydrazinecarbothioamide, N-[2-(dimethylamino)ethyl]-](/img/structure/B12914192.png)

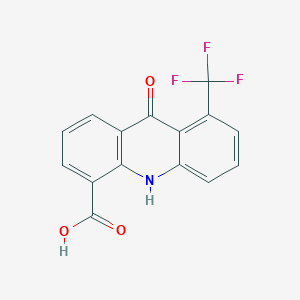
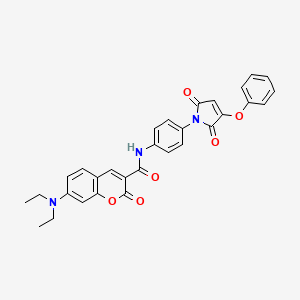
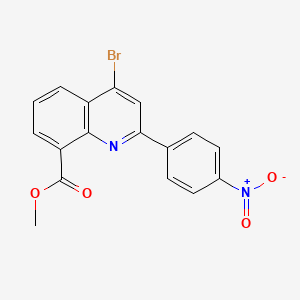

![3-Oxo-5-phenyl-2,3-dihydro-1h-pyrrolo[2,1-a]isoindole-1-carboxylic acid](/img/structure/B12914223.png)
![6-([1,1'-Biphenyl]-4-yl)-2,3-dimethylimidazo[1,2-b][1,2,4]triazine](/img/structure/B12914224.png)

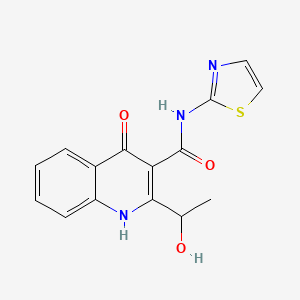
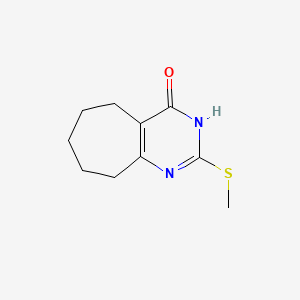

![3-Methyl-7-(2-nitrophenyl)[1,2]oxazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B12914260.png)

